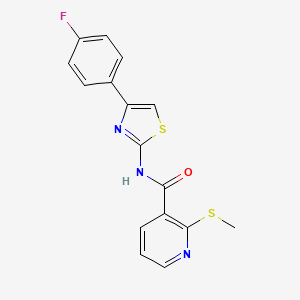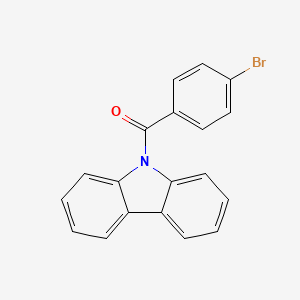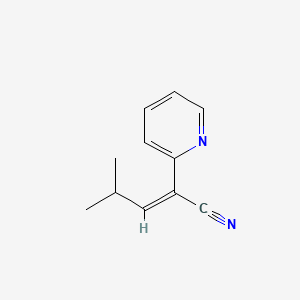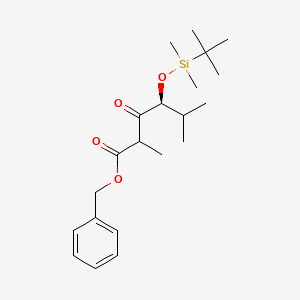
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate is a complex organic compound that features a benzyl group, a tert-butyldimethylsilyl ether, and a 3-oxohexanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBS) group, followed by the introduction of the benzyl group and the formation of the 3-oxohexanoate moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.
Substitution: The benzyl and TBS groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of (4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or other binding pockets, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with metabolic processes.
相似化合物的比较
Similar Compounds
Tert-butyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(1,3-thiazolidin-3-yl)carbonylpyrrolidine-1-carboxylate: This compound shares the TBS protection and similar structural motifs but differs in the core structure and functional groups.
Tert-butyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(1,3-thiazolidin-3-yl)carbonylpyrrolidine-1-carboxylate: Another similar compound with a different core structure and functional groups.
Uniqueness
(4S)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2,5-dimethyl-3-oxohexanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C21H34O4Si |
|---|---|
分子量 |
378.6 g/mol |
IUPAC 名称 |
benzyl (4S)-4-[tert-butyl(dimethyl)silyl]oxy-2,5-dimethyl-3-oxohexanoate |
InChI |
InChI=1S/C21H34O4Si/c1-15(2)19(25-26(7,8)21(4,5)6)18(22)16(3)20(23)24-14-17-12-10-9-11-13-17/h9-13,15-16,19H,14H2,1-8H3/t16?,19-/m0/s1 |
InChI 键 |
NKHQRXFTODIREL-CVMIBEPCSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)C(C)C(=O)OCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)C(C)C(=O)OCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Phenylpropyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355454.png)
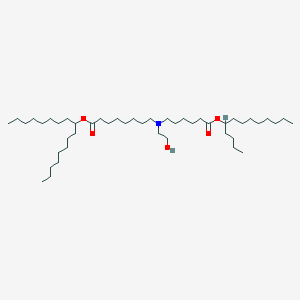
![3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
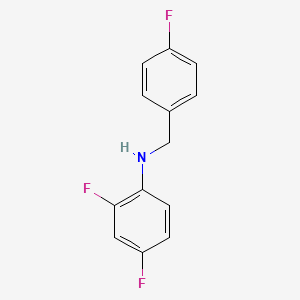
![2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13355484.png)
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
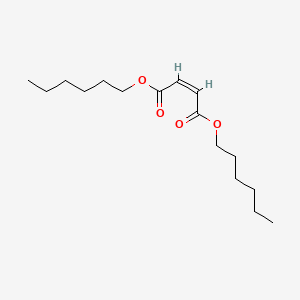
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
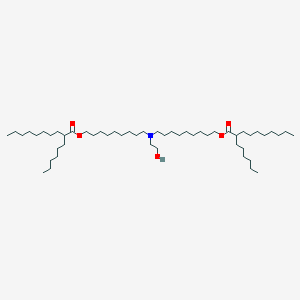
![1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13355508.png)
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)
